

Technical Guide: 3-O-Methyltolcapone D7 Certificate of Analysis

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Compound of Interest

Compound Name: 3-O-Methyltolcapone D7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **3-O-Methyltolcapone D7**. This deuterated analog of a tolcapone metabolite is a critical internal standard for pharmacokinetic and metabolic studies. Understanding the quality and characterization of this compound is paramount for ensuring the accuracy and reliability of experimental results.

Compound Information

3-O-Methyltolcapone D7 is the deuterated form of 3-O-Methyltolcapone, a metabolite of Tolcapone. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices.



Identifier	Information	
Compound Name	3-O-Methyltolcapone D7	
IUPAC Name	(4-hydroxy-3-methoxy-5-nitrophenyl)(4-(methyld3)phenyl-2,3,5,6-d4)methanone	
Molecular Formula	C15H6D7NO5	
Molecular Weight	294.31 g/mol [1]	
CAS Number	Not widely available (Unlabeled: 134612-80-9) [2][3][4]	
Parent Drug	Tolcapone[2]	
Category	Stable Isotope Labeled Reference Standard, Drug Metabolite	

Quantitative Data

The following tables summarize the kind of quantitative data typically found in a CoA for **3-O-Methyltolcapone D7**. The values presented are representative and may vary between different batches and suppliers.

Table 1: Identity and Purity

Test	Method	Specification	Representative Result
Identity (¹H NMR)	Nuclear Magnetic Resonance	Conforms to structure	Conforms
Identity (MS)	Mass Spectrometry	Conforms to structure	Conforms
Purity (HPLC)	High-Performance Liquid Chromatography	≥ 98%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium	99.7%
Residual Solvents	Gas Chromatography	As per USP <467>	Meets requirements



Table 2: Physical Properties

Property	Specification
Appearance	Yellow to light-orange solid
Solubility	Soluble in DMSO, Methanol

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented in a CoA. Below are typical protocols for the key analytical techniques used to characterize **3-O-Methyltolcapone D7**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 270 nm.
- Procedure: A solution of 3-O-Methyltolcapone D7 is prepared in the mobile phase and
 injected into the HPLC system. The retention time of the main peak is recorded, and the area
 of all peaks is used to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ESI.
- Data Acquisition: Full scan mode to determine the molecular weight and isotopic distribution.



• Procedure: A dilute solution of the compound is infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value. The isotopic distribution is analyzed to confirm the degree of deuterium incorporation.

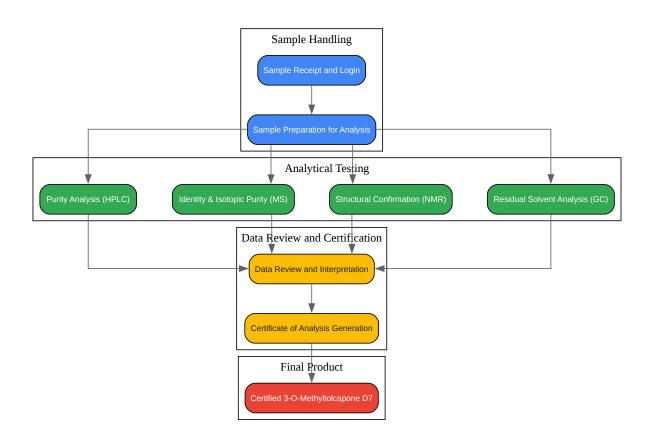
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
- Experiments: ¹H NMR and ¹³C NMR.
- Procedure: A sample of the compound is dissolved in the deuterated solvent, and the NMR spectra are acquired. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the chemical structure. Due to the deuterium labeling, the signals corresponding to the deuterated positions will be absent in the ¹H NMR spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and certification of **3-O-Methyltolcapone D7**.





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Analytical workflow for **3-O-Methyltolcapone D7**.

This comprehensive approach to the analysis of **3-O-Methyltolcapone D7** ensures a high-quality, well-characterized standard, which is essential for its use in demanding research and development applications. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for batch-specific data.



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